methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the hexanoyl moiety in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
The synthesis of methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the use of propylphosphonic anhydride (T3P®) as a coupling agent in a three-component reaction. This reaction typically involves o-phenylenediamine, dimedone, and an aromatic aldehyde . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions between small molecules and biological targets. In medicine, it has potential therapeutic applications due to its unique pharmacological properties .
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-[3-(4-fluorophenyl)-10-hexanoyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can be compared with other dibenzo[b,e][1,4]diazepine derivatives. Similar compounds include 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile and various pyrazolyl-dibenzo[b,e][1,4]diazepinones . The unique structural features of this compound, such as the fluorophenyl and hexanoyl groups, contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C33H33FN2O4 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
methyl 4-[9-(4-fluorophenyl)-5-hexanoyl-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C33H33FN2O4/c1-3-4-5-10-30(38)36-28-9-7-6-8-26(28)35-27-19-24(21-15-17-25(34)18-16-21)20-29(37)31(27)32(36)22-11-13-23(14-12-22)33(39)40-2/h6-9,11-18,24,32,35H,3-5,10,19-20H2,1-2H3 |
InChI Key |
IBKWWBSFNCQSPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)F)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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